N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a cyclopenta[d]pyrimidine derivative characterized by a thioacetamide bridge linking a furan-2-ylmethyl group to a bicyclic pyrimidine core. The compound features a 3-hydroxypropyl substituent at the N1 position of the pyrimidine ring and a ketone at the C2 position.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-8-3-7-20-14-6-1-5-13(14)16(19-17(20)23)25-11-15(22)18-10-12-4-2-9-24-12/h2,4,9,21H,1,3,5-8,10-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGZTOQNQOEPTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide, with the CAS number 899743-16-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 363.4 g/mol. The structure includes a furan ring and a tetrahydro-cyclopenta[d]pyrimidine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₄S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 899743-16-9 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furan Intermediate : This is achieved through the reaction of furfural with appropriate reagents.
- Synthesis of Tetrahydro-Cyclopenta[d]pyrimidine : Cyclization of suitable precursors under specific conditions.
- Coupling Reaction : The final step involves coupling the furan intermediate with the tetrahydro-cyclopenta[d]pyrimidine using oxalyl chloride to form the desired thioacetamide linkage.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives related to furan have shown inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting that similar structures could be explored for antiviral applications .
Cytotoxicity and Safety Profile
In vitro studies indicate that this compound exhibits low cytotoxicity with CC₅₀ values exceeding 100 μM in Vero and MDCK cells . This suggests a favorable safety profile for further development.
The mechanism of action appears to involve interaction with specific molecular targets within cells. The furan and pyrimidine moieties may modulate biological macromolecules' activity, potentially inhibiting pathways critical for viral replication or cellular proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this structure:
-
Study on SARS-CoV-2 Inhibition : Research identified non-peptidomimetic inhibitors derived from furan derivatives that showed promising results against SARS-CoV-2 Mpro. Modifications in substituents significantly influenced their inhibitory potency .
Compound Inhibition % (50 μM) IC₅₀ ± SD (μM) Tideglusib 98.6 0.30 ± 0.02 F8 65.0 21.28 ± 0.89 F8–S1 25.5 N.T - Medicinal Chemistry Applications : The compound's unique structural features make it a candidate for therapeutic agents targeting various diseases beyond viral infections, including cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Core Modifications
- N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24): This analogue replaces the thio group in the target compound with an oxygen atom and incorporates a thieno-fused ring system. The absence of the thioether bridge reduces sulfur-mediated reactivity, while the thieno group enhances lipophilicity (m.p. 197–198°C) compared to the target compound’s furan-based structure .
Substituent Variations
3-Hydroxypropyl vs. Aryl Groups :
The 3-hydroxypropyl group in the target compound enhances hydrophilicity, contrasting with hydrophobic aryl substituents in analogues like Compound 2 (4-chlorophenyl) and Compound 24 (phenyl). This difference may influence pharmacokinetic properties such as metabolic stability and membrane permeability .- Furan-2-ylmethyl vs. This feature could enhance binding to aromatic-rich enzymatic pockets .
Yield Comparisons
Spectroscopic and Physicochemical Properties
NMR Analysis
Chemical Shift Trends :
In analogues like Compound 24, protons near the pyrimidine core (e.g., δ 2.43–3.18 ppm for CH₂ groups) exhibit upfield shifts compared to aromatic protons (δ 6.77–8.33 ppm) . The target compound’s 3-hydroxypropyl group would likely introduce distinct shifts in the δ 1.5–3.5 ppm range for hydroxy and methylene protons, with deshielding effects observed in adjacent protons due to hydrogen bonding .Comparative NMR Regions :
Similar to findings in , substituent-induced chemical environment changes (e.g., hydroxypropyl vs. methyl) would manifest in specific regions (e.g., δ 3.5–4.5 ppm for –CH₂–OH), enabling structural differentiation .
Melting Points and Solubility
- The hydroxypropyl group in the target compound is expected to lower the melting point compared to Compound 24 (m.p. 197–198°C) due to reduced crystallinity from hydrogen bonding. However, solubility in polar solvents (e.g., DMSO) would improve relative to non-hydroxylated analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
